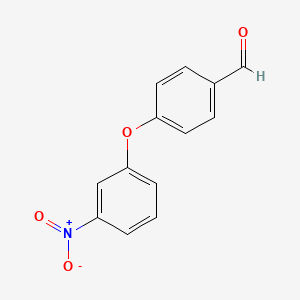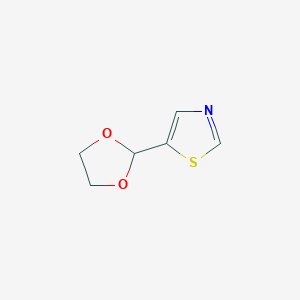![molecular formula C5H9NO B1441835 6-Oxa-1-azaspiro[3.3]heptano CAS No. 1046153-00-7](/img/structure/B1441835.png)
6-Oxa-1-azaspiro[3.3]heptano
Descripción general
Descripción
6-Oxa-1-azaspiro[3.3]heptane is a chemical compound with the CAS Number: 1046153-00-7 . It has a molecular weight of 99.13 . The IUPAC name for this compound is 6-oxa-1-azaspiro[3.3]heptane .
Synthesis Analysis
The synthesis of 2-oxa-1-azaspiro (bicyclo [3.2.0])heptanes on-DNA via visible light-mediated energy transfer catalysis has been reported . The key synthesis step was thermal [2+2] cycloaddition between endocyclic alkenes and the Graf isocyanate, ClO2S NCO, to give spirocyclic β-lactams .Molecular Structure Analysis
The molecular structure of 6-Oxa-1-azaspiro[3.3]heptane is represented by the InChI Code: 1S/C5H9NO/c1-2-6-5(1)3-7-4-5/h6H,1-4H2 .Chemical Reactions Analysis
Azaspiro[3.3]heptanes are valuable synthetic targets for drug discovery programs . The challenges associated with the preparation and diversification of this moiety as compared to other small, saturated rings have led to limited applications of compounds containing this spirocycle .Physical And Chemical Properties Analysis
6-Oxa-1-azaspiro[3.3]heptane is stored at room temperature . The physical form of this compound is solid .Aplicaciones Científicas De Investigación
Química Medicinal: Alternativa Estructural a la Morfolina
6-Oxa-1-azaspiro[3.3]heptano: se ha propuesto como una valiosa alternativa estructural a la morfolina en química medicinal . Su estructura única se puede utilizar para mejorar las propiedades farmacocinéticas de las moléculas de fármacos, ofreciendo un equilibrio entre lipofilia y solubilidad acuosa, lo cual es crucial para la absorción y distribución de fármacos.
Investigación del Cáncer: Inhibición de la Enzima NQO1
En la investigación del cáncer, este compuesto se ha explorado por su potencial para unirse con mayor afinidad al sitio activo de la NAD(P)H:quinona oxidorreductasa 1 (NQO1) . NQO1 es una enzima que se sobreexpresa en líneas celulares de cáncer, y su inhibición podría conducir al desarrollo de nuevas terapias contra el cáncer.
Síntesis Orgánica: Formación de Oxetano Espirocíclico
La síntesis de oxetanos espirocíclicos, incluyendo This compound, es significativa en química orgánica. Estos compuestos se pueden usar como intermediarios en la síntesis de moléculas más complejas, incluyendo productos farmacéuticos y agroquímicos .
Descubrimiento de Fármacos: Robustez Metabólica
This compound: se destaca por su robustez metabólica en comparación con las alternativas carbonílicas . Esta propiedad lo convierte en un candidato atractivo para proyectos de descubrimiento de fármacos, ya que podría conducir al desarrollo de fármacos con mejor estabilidad y mayor vida media en el cuerpo humano.
Química Heterocíclica: Bencimidazoles Fusionados a Anillos Alicíclicos
El compuesto se ha utilizado en la primera fusión del motivo de oxetano espirocíclico sobre heterociclos, en un intento de preparar benzimidazoles fusionados a anillos alicíclicos . Esta aplicación es crucial para el desarrollo de nuevos materiales con posibles propiedades electrónicas, ópticas y mecánicas.
Mejora de la Afinidad de Unión: Capacidad de Unión de Hidrógeno
Debido a su capacidad de unión de hidrógeno, This compound se puede utilizar para mejorar las afinidades de unión en diseños moleculares . Esto es particularmente útil en el diseño de inhibidores enzimáticos, donde se requieren interacciones moleculares precisas para la eficacia.
Intermediarios Farmacéuticos: Síntesis de Sales de Sulfonato
También se utiliza en la síntesis de sales de sulfonato, que son intermediarios valiosos en la síntesis farmacéutica y química . Estos intermediarios desempeñan un papel crucial en varias vías sintéticas que conducen a las sustancias farmacéuticas finales.
Ciencia de Materiales: Diseño de Nuevas Moléculas Pequeñas Conjugadas
Por último, en la ciencia de materiales, This compound está involucrado en el diseño y la síntesis de nuevas moléculas pequeñas conjugadas y no conjugadas . Estas moléculas son importantes para crear nuevos materiales con propiedades específicas para la electrónica y la fotónica.
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
6-Oxa-1-azaspiro[3.3]heptane plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been observed to interact with oxidoreductases, which are enzymes involved in oxidation-reduction reactions. These interactions can influence the activity of the enzymes, either inhibiting or activating them, depending on the specific context. Additionally, 6-Oxa-1-azaspiro[3.3]heptane can form hydrogen bonds with proteins, affecting their conformation and function .
Cellular Effects
The effects of 6-Oxa-1-azaspiro[3.3]heptane on various types of cells and cellular processes are profound. It has been shown to influence cell signaling pathways, particularly those involving oxidative stress responses. By modulating these pathways, 6-Oxa-1-azaspiro[3.3]heptane can alter gene expression and cellular metabolism. For instance, it can upregulate the expression of antioxidant genes, thereby enhancing the cell’s ability to combat oxidative damage .
Molecular Mechanism
At the molecular level, 6-Oxa-1-azaspiro[3.3]heptane exerts its effects through specific binding interactions with biomolecules. It can bind to the active sites of enzymes, either inhibiting or activating their catalytic activity. This compound has also been found to interact with DNA, leading to changes in gene expression. These interactions can result in the activation of transcription factors that regulate the expression of genes involved in oxidative stress responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Oxa-1-azaspiro[3.3]heptane can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade when exposed to strong oxidizing agents or extreme pH levels. Long-term studies have shown that prolonged exposure to 6-Oxa-1-azaspiro[3.3]heptane can lead to sustained changes in cellular function, such as increased resistance to oxidative stress .
Dosage Effects in Animal Models
The effects of 6-Oxa-1-azaspiro[3.3]heptane vary with different dosages in animal models. At low doses, the compound can enhance cellular antioxidant defenses without causing significant toxicity. At high doses, it can induce toxic effects, such as liver damage and oxidative stress. These threshold effects highlight the importance of careful dosage optimization in experimental settings .
Metabolic Pathways
6-Oxa-1-azaspiro[3.3]heptane is involved in several metabolic pathways, particularly those related to oxidative stress responses. It interacts with enzymes such as superoxide dismutase and catalase, which are crucial for detoxifying reactive oxygen species. By modulating the activity of these enzymes, 6-Oxa-1-azaspiro[3.3]heptane can influence metabolic flux and the levels of various metabolites .
Transport and Distribution
Within cells and tissues, 6-Oxa-1-azaspiro[3.3]heptane is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The compound’s distribution is influenced by its ability to form hydrogen bonds with cellular components .
Subcellular Localization
6-Oxa-1-azaspiro[3.3]heptane is primarily localized in the cytoplasm and mitochondria of cells. Its activity and function are influenced by its subcellular localization, as it can interact with mitochondrial enzymes involved in oxidative phosphorylation. Additionally, post-translational modifications, such as phosphorylation, can direct 6-Oxa-1-azaspiro[3.3]heptane to specific cellular compartments, enhancing its biochemical activity .
Propiedades
IUPAC Name |
6-oxa-1-azaspiro[3.3]heptane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO/c1-2-6-5(1)3-7-4-5/h6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCIIWQHRWPXARK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC12COC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50716720 | |
| Record name | 6-Oxa-1-azaspiro[3.3]heptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50716720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1046153-00-7 | |
| Record name | 6-Oxa-1-azaspiro[3.3]heptane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50716720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-[2-(4-Benzyl-2-bromophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441758.png)
![3-[2-(2-Bromophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441760.png)
![2-[2-(2-Bromo-4-methylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441761.png)
![3-[(2-Ethylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1441762.png)
![3-[(2-Propylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1441763.png)
![3-[(3-Isopropylphenoxy)methyl]pyrrolidine hydrochloride](/img/structure/B1441766.png)


![3-[2-(4-Bromo-2-propylphenoxy)ethyl]piperidine hydrochloride](/img/structure/B1441770.png)

![1-{2-[2-(3-Piperidinyl)ethoxy]phenyl}-1-ethanone hydrochloride](/img/structure/B1441775.png)
